Lipophilicity (logP) Differentiation: Fluorine Substitution Modulates Physicochemical Profile
4-Fluoro-3-methoxybenzonitrile exhibits a calculated logP of 1.71-1.76 [1][2], which is lower than that of the non-fluorinated analog 3-methoxybenzonitrile (logP = 1.819) [3]. This ~0.05-0.1 log unit reduction is consistent with the known effect of aromatic fluorine substitution in reducing lipophilicity, potentially improving aqueous solubility and reducing non-specific binding in biological assays.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 1.71-1.76 (calculated) |
| Comparator Or Baseline | 3-Methoxybenzonitrile: logP = 1.819 |
| Quantified Difference | ΔlogP ≈ -0.05 to -0.10 |
| Conditions | Calculated logP values (ALogP, XLogP3) |
Why This Matters
Lower logP can enhance aqueous solubility and reduce off-target binding, critical for drug development and biological screening.
- [1] 4-fluoro-3-methoxybenzonitrile. Chembase.cn. Retrieved from https://www.chembase.cn/molecule-312977.html View Source
- [2] 4-Fluoro-3-methoxybenzonitrile. Buildingblock.bocsci.com. Retrieved from https://buildingblock.bocsci.com/4-Fluoro-3-methoxybenzonitrile-CAS-243128-37-2-item-29-20028.html View Source
- [3] 3-Methoxybenzonitrile. Chembase.cn. Retrieved from https://www.chembase.cn/molecule-2452.html View Source
